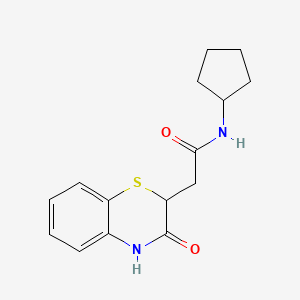

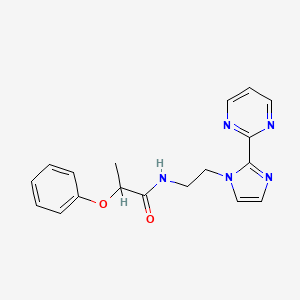

![molecular formula C22H22ClFN4O3S B2378029 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1216472-60-4](/img/structure/B2378029.png)

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4O3S and its molecular weight is 476.95. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Imaging and Receptor Studies

Compounds with imidazol and fluorobenzyl groups have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), with potential implications in neurodegenerative disorders imaging using positron emission tomography (PET). For instance, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines demonstrated high in vitro affinity for PBRs, suggesting their utility in developing imaging agents for PBR expression in neurodegenerative diseases (Fookes et al., 2008).

Antimicrobial and Anti-inflammatory Applications

Imidazole and thiazole derivatives have shown promising anti-inflammatory and analgesic activities, as well as antimicrobial properties against various pathogens. For example, new imidazolyl acetic acid derivatives were synthesized and demonstrated significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity in albino mice, highlighting their potential as therapeutic agents (Khalifa & Abdelbaky, 2008).

Material Science and Membrane Technology

Partially fluorinated copolymers bearing azole functions have been investigated for their utility in proton exchange membrane fuel cells (PEMFC), operating at low relative humidity. These materials, when blended with sulfonated PEEK, exhibited varying proton conductivities based on the nature of the azole group, showcasing the importance of molecular structure in membrane performance and the potential of fluorinated azole-functionalized polymers in enhancing fuel cell efficiency (Campagne et al., 2013).

Anticancer Research

Compounds structurally related to the requested molecule have been explored for their anticancer activities. For example, fluoro-substituted benzo[b]pyran derivatives were synthesized and tested against lung cancer cell lines, showing potent anticancer activity at low concentrations. Such studies suggest the potential of fluoro-substituted compounds in the development of new anticancer drugs (Hammam et al., 2005).

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S.ClH/c1-29-16-11-15(12-17(13-16)30-2)21(28)27(9-4-8-26-10-7-24-14-26)22-25-20-18(23)5-3-6-19(20)31-22;/h3,5-7,10-14H,4,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELCCTZUARXHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

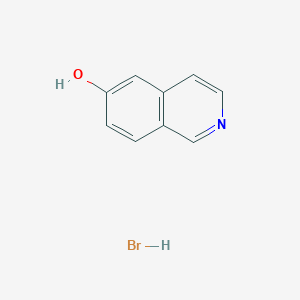

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)

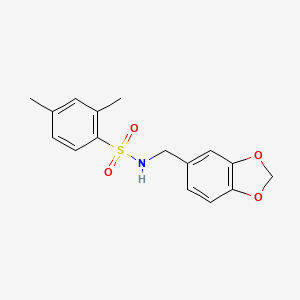

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

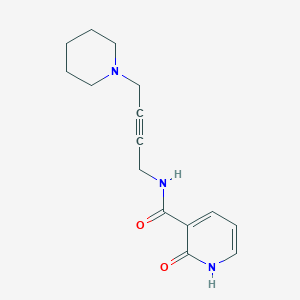

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)